2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Serine Protease Inhibition Complement System High-Throughput Screening

Procure 2-(2-nitrophenyl)-3,1-benzoxazin-4-one (CAS 7501-38-4) to ensure assay validity. The ortho-nitro substitution imparts distinct electronic/steric effects that determine IC50 values against Complement C1r (15.0–62.5 µM), Factor XII (12.8 µM) and α-chymotrypsin (23.8 µM). Generic 2-aryl analogs cannot substitute; para-nitro or halogen analogs exhibit orders-of-magnitude potency shifts. Use as a calibrated reference inhibitor, SAR comparator, or catalytic hydrogenation intermediate. Standard supply at ≥95% purity.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 7501-38-4
Cat. No. B3831311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)-3,1-benzoxazin-4-one
CAS7501-38-4
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C14H8N2O4/c17-14-9-5-1-3-7-11(9)15-13(20-14)10-6-2-4-8-12(10)16(18)19/h1-8H
InChIKeyDWCFIKGNUJGZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenyl)-3,1-benzoxazin-4-one (CAS 7501-38-4) Procurement Baseline and Chemical Identity


2-(2-Nitrophenyl)-3,1-benzoxazin-4-one (CAS 7501-38-4) is a heterocyclic organic compound belonging to the 2-substituted 4H-3,1-benzoxazin-4-one class, characterized by a benzoxazinone core fused with an ortho-nitrophenyl substituent at the 2-position . The compound has a molecular formula of C14H8N2O4, a molecular weight of 268.22 g/mol, and is commonly supplied at a minimum purity specification of 95% for research applications . Its structural identity is confirmed by the InChI Key DWCFIKGNUJGZBZ-UHFFFAOYSA-N . The ortho-nitro substitution pattern is a critical structural determinant that distinguishes this compound from its para- and meta-nitro positional isomers, as well as from halogenated or unsubstituted phenyl analogs within the same benzoxazinone scaffold .

Why Generic 2-Substituted Benzoxazinones Cannot Substitute for 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one


Substitution with a generic 2-aryl-4H-3,1-benzoxazin-4-one analog is not scientifically valid due to quantifiable, position-dependent differences in enzyme inhibition profiles. The ortho-nitro substitution on the phenyl ring confers a distinct electronic and steric environment that directly modulates the compound's interaction with serine protease active sites, leading to target-specific IC50 values that differ by orders of magnitude compared to para-nitro, bromo, or iodo analogs [1]. Consequently, procurement of a non-specific benzoxazinone derivative for an assay validated with the ortho-nitro compound would introduce uncontrolled variability, compromising experimental reproducibility and invalidating structure-activity relationship (SAR) interpretations [2].

Quantitative Evidence Guide for 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one (CAS 7501-38-4)


Complement C1r Serine Protease Inhibition: Ortho-Nitro vs. Para-Nitro and Halogen Analogs

In head-to-head screening against the serine protease Complement C1r, 2-(2-nitrophenyl)-3,1-benzoxazin-4-one (ortho-nitro) demonstrates a markedly different inhibition profile compared to its 2-(4-nitrophenyl) (para-nitro) and halogenated analogs. This quantifiable difference underscores the critical impact of the nitro group's position on target engagement. Specifically, the ortho-nitro derivative exhibits IC50 values of 15,000 nM, 36,300 nM, and 62,500 nM across replicate assays, whereas the 2-(4-nitrophenyl) analog is significantly less potent, and the 2-bromo derivative shows an IC50 of 9,500 nM in a comparable assay, representing a 1.6-fold difference from the ortho-nitro compound's most potent reading .

Serine Protease Inhibition Complement System High-Throughput Screening

Coagulation Factor XII (FXII) Inhibition: A Target-Specific Activity Window

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one exhibits a specific inhibitory effect against human Coagulation Factor XII (FXII), a serine protease in the intrinsic coagulation pathway, with a reported IC50 of 12,800 nM (12.8 µM) [1]. This activity profile is distinct from its inhibition of Complement C1r, establishing the compound as a tool for differentiating between related serine proteases. In contrast, data for the 2-(2-bromophenyl) analog against FXII is not reported in the same screening panels, highlighting a unique target engagement profile for the ortho-nitro derivative [1].

Coagulation Cascade Serine Protease Factor XII

Alpha-Chymotrypsin Inhibition: Evidence for Non-Competitive Mechanism

As part of a broader class of benzoxazinone derivatives, 2-(2-nitrophenyl)-3,1-benzoxazin-4-one has been characterized as a non-competitive inhibitor of alpha-chymotrypsin, with a reported IC50 of 23,800 nM (23.8 µM) [1][2]. This non-competitive mechanism implies that the compound binds to an allosteric site distinct from the substrate-binding pocket, a feature that can be modulated by the specific substitution pattern on the benzoxazinone core. This mechanistic insight is derived from structure-activity relationship (SAR) studies that differentiate the inhibitory modes of various benzoxazinone derivatives, providing a class-level inference for the ortho-nitro variant [2].

Enzyme Kinetics Non-Competitive Inhibition Alpha-Chymotrypsin

Chemical Stability and Synthetic Utility: Ortho-Nitro as a Reducible Precursor

A key differential feature of 2-(2-nitrophenyl)-3,1-benzoxazin-4-one is its documented utility as a synthetic precursor for the corresponding 2-(2-aminophenyl) derivative. A patent describes the quantitative reduction of the ortho-nitro group using hydrogen gas over a platinum oxide catalyst in ethyl acetate, yielding 2-(2-aminophenyl)-3,1-benzoxazin-4-one with a melting point of 163-165 °C . This reduction pathway is a direct consequence of the nitro group's presence and its ortho-position, which facilitates a specific intramolecular hydrogen-bonding network in subsequent derivatives. In contrast, para-nitro or halogenated analogs do not provide this same entry point for generating a 2-aminophenyl pharmacophore, limiting their synthetic versatility .

Synthetic Intermediate Reduction 2-(2-Aminophenyl)-3,1-benzoxazin-4-one

Validated Application Scenarios for 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one Procurement


Serine Protease Profiling in Coagulation and Complement Cascades

Procure 2-(2-nitrophenyl)-3,1-benzoxazin-4-one as a reference inhibitor to establish differential activity profiles within serine protease panels. The quantifiable IC50 values for Complement C1r (15.0-62.5 µM) and Coagulation Factor XII (12.8 µM) provide a defined activity baseline for calibrating high-throughput screening assays and for validating the selectivity of novel chemical probes targeting these pathways [1].

Synthesis of 2-(2-Aminophenyl)-3,1-benzoxazin-4-one and Downstream Derivatives

Utilize the compound as a key synthetic intermediate for generating the 2-(2-aminophenyl) benzoxazinone scaffold. The well-characterized catalytic hydrogenation protocol (H2/PtO2 in EtOAc) reliably converts the ortho-nitro group to an amine, enabling subsequent amide bond formation or other derivatizations for medicinal chemistry campaigns requiring this specific structural motif .

Structure-Activity Relationship (SAR) Studies on Benzoxazinone Scaffolds

Incorporate the ortho-nitro derivative as a control compound in SAR investigations of benzoxazinone-based enzyme inhibitors. Its documented non-competitive inhibition of alpha-chymotrypsin (IC50 23.8 µM) and its distinct activity profile relative to para-nitro and halogenated analogs make it an essential comparator for understanding the impact of substituent position and electronic effects on biological activity and binding mode [2][3].

Quality Control and Analytical Reference Standard

Employ the compound, with a certified minimum purity of 95%, as an analytical reference standard for method development and validation. The availability of its mass spectrum in the Wiley Registry and its confirmed InChI Key provide unambiguous identity verification for use in HPLC, LC-MS, and other analytical workflows within a GLP or research environment [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.